

Voxtalisib tumor penetration enhancement

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Compound Focus: Voxtalisib

CAS No.: 934493-76-2

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Voxtalisib (XL-765/SAR245409) Profile

The table below summarizes the core characteristics of **Voxtalisib** relevant to its potential for tumor penetration.

Property	Description
Drug Name	Voxtalisib (also known as XL-765, SAR245409)
Primary Target	Dual pan-PI3K and mTOR inhibitor [1].
Key Penetration Feature	Demonstrated ability to efficiently penetrate the blood-brain barrier (BBB) [1].
Relevant Tumor Models	Intracranial glioblastoma (GBM) xenograft models; pituitary adenoma models [1].
Evidence of Enhanced Effect	Combination with temozolomide in GBM models showed a 16-fold decrease in intracranial tumor size compared to temozolomide alone, alongside increased survival in mice [1].
Safety Profile (Human Trials)	A phase I study in solid tumors established a manageable safety profile, with dose-limiting toxicities being Grade 3 fatigue and rash [2].

Frequently Asked Questions

Q1: What is the strongest evidence that Voxtalisib can enhance tumor penetration and efficacy? The most direct evidence comes from preclinical studies on glioblastoma. **Voxtalisib**, when combined with temozolomide, led to a **16-fold reduction in the size of intracranial tumors** in mouse models compared to temozolomide treatment alone. This result is significant because it demonstrates **Voxtalisib's** ability to not only cross the blood-brain barrier but also to reach the tumor site in sufficient concentrations to exert a powerful synergistic anti-tumor effect [1].

Q2: In which experimental models has Voxtalisib's tumor penetration been validated? Voxtalisib's efficacy has been shown in models that intrinsically test a drug's penetration capability:

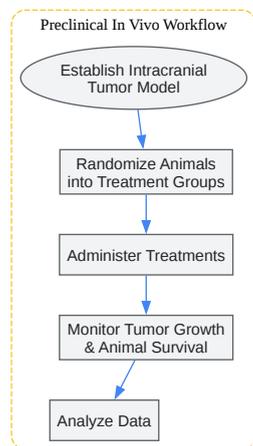
- **Malignant Glioma:** The combination with temozolomide was tested in **intracranial xenograft models** of glioblastoma, a direct model for human brain tumors [1].
- **Pituitary Adenoma:** Similar synergistic effects in inhibiting growth and inducing apoptosis were observed in pituitary adenoma cell and tumor models, further supporting its ability to act within the central nervous system [1].

Q3: What is the clinical safety profile of Voxtalisib? Based on a phase I dose-escalation study in patients with solid tumors:

- **Maximum Tolerated Dose (MTD):** The MTD was determined to be **60 mg for a once-daily (QD) regimen** and **40 mg for a twice-daily (BID) regimen** when administered as a tablet formulation [2].
- **Common Adverse Events:** The most frequent treatment-emergent adverse events were diarrhea (41%), nausea (37%), and fatigue (33%) [2].
- **Dose-Limiting Toxicities (DLTs):** The DLTs observed were Grade 3 fatigue and Grade 3 rash [2].

Experimental Workflow for Evaluating Efficacy

For researchers looking to validate **Voxtalisib's** activity in their own models, particularly in the context of combination therapy, the following workflow diagrams the key steps from the cited preclinical studies.



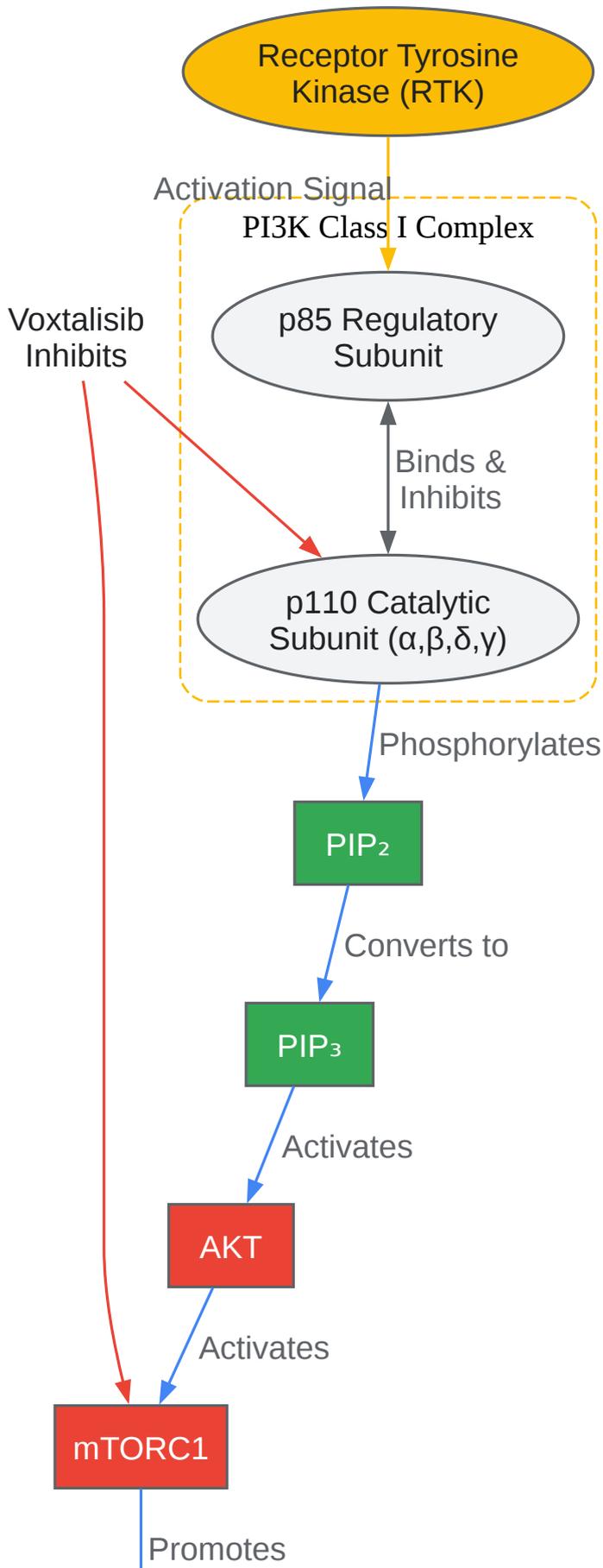
Treatment Groups 1. Vehicle Control 2. Temozolomide (TMZ) alone 3. Voxtalisib alone 4. Voxtalisib + TMZ (Combination)

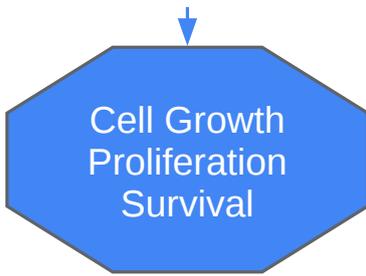
Primary Endpoints • Tumor volume (e.g., via imaging) • Overall animal survival • Biomarker analysis (e.g., p-AKT, p-S6)

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Mechanisms of Action and Drug Resistance

Understanding **Voxtalisib**'s mechanism and potential resistance is crucial for troubleshooting experimental outcomes. The following diagram illustrates its primary targets and the associated signaling pathway.





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Mechanism and Resistance Insights:

- **Dual Inhibition:** **Voxtalisib** simultaneously targets the catalytic subunits of PI3K (p110) and the mTOR kinase, providing more complete pathway suppression than targeting either alone [1] [3]. This can help overcome resistance caused by mTORC1/S6K feedback loops [1].
- **Inherent Resistance:** Cancer cells can develop resistance through parallel pathway activation or mutations in regulatory genes like **PTEN loss**, which also hyperactivates the PI3K pathway, potentially diminishing the drug's effect [3].

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References

1. Voxtalisib - an overview [sciencedirect.com]
2. A phase I dose-escalation study of the safety and ... [pubmed.ncbi.nlm.nih.gov]
3. Targeting PI3K family with small-molecule inhibitors in cancer ... [molecular-cancer.biomedcentral.com]

To cite this document: Smolecule. [Voxtalisib tumor penetration enhancement]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548982#voxtalisib-tumor-penetration-enhancement>]

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